Cas no 1004192-84-0 (2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine)

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine structure
1004192-84-0 structure
Product Name:2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine
CAS No:1004192-84-0
MF:C6H10N4O2
MW:170.16920042038
CID:3058356
PubChem ID:7017265
Update Time:2025-04-21

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine
    • AKOS B016660
    • ART-CHEM-BB B016660
    • 2-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ETHYLAMINE
    • 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-amine
    • AKOS000306586
    • AKOS015922274
    • 2-(5-methyl-3-nitro-pyrazol-1-yl)ethanamine
    • 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANAMINE
    • STK312208
    • CS-0335765
    • 2-(5-methyl-3-nitropyrazol-1-yl)ethanamine
    • 1004192-84-0
    • MDL: MFCD04967721
    • Inchi: 1S/C6H10N4O2/c1-5-4-6(10(11)12)8-9(5)3-2-7/h4H,2-3,7H2,1H3
    • InChI Key: AGYDMAYMTURUBH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C)N(CCN)N=1)=O

Computed Properties

  • Exact Mass: 170.08
  • Monoisotopic Mass: 170.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.7A^2
  • XLogP3: -0.2

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine Pricemore >>

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